molecular formula C16H13FN4O B7754736 2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile

2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile

Cat. No.: B7754736
M. Wt: 296.30 g/mol
InChI Key: ROBPPIZXVRAKTK-UHFFFAOYSA-N
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Description

2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a fluoro-phenyl group, a propoxy group, and two cyano groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-fluoro-benzaldehyde, malononitrile, and propylamine.

    Introduction of Functional Groups: The amino group is introduced through nucleophilic substitution reactions, while the propoxy group is added via etherification reactions.

    Final Cyclization: The final step involves cyclization to form the complete pyridine ring with all substituents in place.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to form primary amines.

    Substitution: The fluoro-phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, while the fluoro-phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-chloro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile
  • 2-Amino-4-(2-bromo-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile
  • 2-Amino-4-(2-methyl-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile

Uniqueness

2-Amino-4-(2-fluoro-phenyl)-6-propoxy-pyridine-3,5-dicarbonitrile is unique due to the presence of the fluoro-phenyl group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where fluorine’s properties are advantageous.

Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)-6-propoxypyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O/c1-2-7-22-16-12(9-19)14(11(8-18)15(20)21-16)10-5-3-4-6-13(10)17/h3-6H,2,7H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBPPIZXVRAKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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